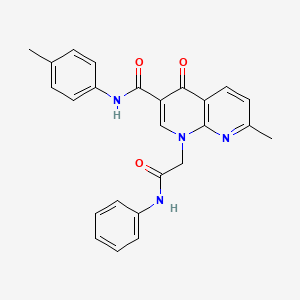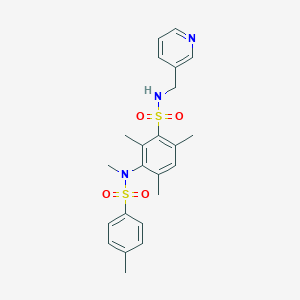
7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Naphthyridine derivatives have been extensively studied for their synthesis methods and structural properties. For example, the synthesis of pyridonecarboxylic acids and their analogues, including various substitutions at the naphthyridine core, has been explored to enhance antibacterial activity, demonstrating the chemical versatility and potential for creating derivatives with specific biological activities (Egawa et al., 1984). Moreover, the structural analysis of these compounds, including chiral carboxamides with incorporated peptide linkages, highlights the importance of stereochemistry and molecular design in determining their biological properties and potential applications (Khalifa et al., 2016).
Antimicrobial Properties
Naphthyridine derivatives exhibit significant antimicrobial properties. Research on substituted naphthyridines, for example, has led to the identification of compounds with potent antibacterial activities. These studies contribute to the development of new antimicrobial agents and offer insights into the design of naphthyridine-based therapeutics with improved efficacy and specificity (Balogh et al., 2009).
Cytotoxic Activity
The cytotoxic activities of naphthyridine carboxamides against various cancer cell lines have been investigated, underscoring their potential as antitumor agents. These studies not only elucidate the compounds' mechanism of action but also provide a foundation for the development of novel cancer therapies (Deady et al., 2005).
Electrochromic Properties
Research into naphthyridine derivatives extends to materials science, where their electrochromic properties are of interest. Studies on polymers derived from naphthyridine compounds reveal their potential in developing advanced materials for electronic and optical applications, showcasing the broad applicability of naphthyridine derivatives beyond biomedicine (Hsiao & Han, 2017).
Propriétés
IUPAC Name |
1-(2-anilino-2-oxoethyl)-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-8-11-19(12-9-16)28-25(32)21-14-29(15-22(30)27-18-6-4-3-5-7-18)24-20(23(21)31)13-10-17(2)26-24/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBMROINJWGJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)
![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)
![7-(Chloromethyl)benzo[b]thiophene](/img/structure/B2611592.png)
![3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2611594.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2611603.png)
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)
![2-benzamido-N-(3-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2611609.png)

![4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2611611.png)
![4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2611613.png)
